molecular formula C18H25N3O2 B2921140 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide CAS No. 941980-13-8

2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide

Cat. No.: B2921140
CAS No.: 941980-13-8
M. Wt: 315.417
InChI Key: BHMWGJWALGUJKT-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound with a complex structure that includes a benzylpiperazine moiety and a cyclopentyl group

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves multi-step chemical processes. One common method includes the reductive amination of benzylpiperazine with cyclopentanone, followed by acylation with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike BZP, which is primarily a stimulant, this compound has potential therapeutic applications in neurology and psychiatry .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17(19-16-8-4-5-9-16)18(23)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMWGJWALGUJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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